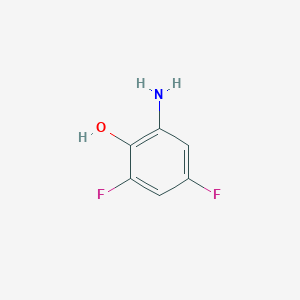

2-Amino-4,6-difluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHCPCIXAKDNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372208 | |

| Record name | 2-amino-4,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133788-83-7 | |

| Record name | 2-amino-4,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 133788-83-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-4,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-difluorophenol is a fluorinated aromatic amine that holds potential as a building block in medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the physical properties of this compound is therefore essential for its effective utilization in the synthesis of novel therapeutic agents. This technical guide provides a summary of the available physical data for this compound, outlines standard experimental protocols for the determination of key physical properties, and presents a general workflow for chemical characterization.

Core Physical Properties

A comprehensive search of available chemical literature and supplier data has yielded the following physical properties for this compound. It is important to note that while the molecular formula and weight are well-established, specific experimental data for properties such as melting point, boiling point, and density are not consistently reported, indicating that this compound may not have been extensively characterized in the public domain.

| Physical Property | Value | Source |

| Molecular Formula | C₆H₅F₂NO | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 145.11 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Physical Form | Solid | --INVALID-LINK-- |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

General Experimental Protocols for Physical Property Determination

In the absence of specific experimental data for this compound, this section outlines standard methodologies for determining key physical properties of a solid organic compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. It is the temperature at which the solid phase is in equilibrium with the liquid phase.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A melting point apparatus, which consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens, is used.

-

Measurement: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate (typically 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid is observed is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting range is reported. For a pure compound, this range is typically narrow (0.5-1.5 °C).

Boiling Point Determination

For a solid compound that is stable at elevated temperatures, the boiling point can be determined after it has been melted. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology: Distillation Method

-

Apparatus: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer, and a receiving flask.

-

Procedure: The compound is placed in the distillation flask. The apparatus is heated, and the temperature of the vapor that distills is recorded. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure an accurate reading of the vapor temperature.

-

Pressure Correction: Since the boiling point is dependent on the atmospheric pressure, any significant deviation from standard pressure (760 mmHg) should be noted, and a pressure correction can be applied using a nomograph or the Clausius-Clapeyron equation.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Equilibrium Solubility Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or by evaporating a known volume of the solvent and weighing the residue. This process is repeated for various solvents of interest.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a new or uncharacterized chemical compound like this compound.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing the involvement of this compound in specific signaling pathways or established experimental workflows within the context of drug development or biological research. As a building block, its utility would be realized in the context of the larger molecules it is used to synthesize. The biological activity and, consequently, the relevant signaling pathways and experimental workflows would be dependent on the final synthesized compound.

Conclusion

References

2-Amino-4,6-difluorophenol CAS 133788-83-7

An In-depth Technical Guide to 2-Amino-4,6-difluorophenol (CAS 133788-83-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine, a hydroxyl group, and two fluorine atoms on a benzene ring, makes it a valuable and versatile building block for the synthesis of complex molecules. The presence of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and experimental considerations for this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While experimental data for properties like melting and boiling points are not widely published, the values for its key identifiers are well-established.

| Property | Value | Source(s) |

| CAS Number | 133788-83-7 | [1] |

| Molecular Formula | C₆H₅F₂NO | [2] |

| Molecular Weight | 145.11 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Ambient Temperature, Dry, Sealed Place | [1][2] |

| InChI Key | STHCPCIXAKDNOP-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of this compound is not commonly detailed in the literature as a final product. However, a reliable synthetic route can be proposed based on standard organic transformations, starting from the commercially available 2,4-difluorophenol. The process involves two key steps: regioselective nitration followed by reduction of the nitro group.

References

Technical Guide: 2-Amino-4,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-difluorophenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring both activating (amino, hydroxyl) and deactivating/modulating (fluoro) groups, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, a representative synthetic protocol for a closely related isomer, and its potential role in targeting key signaling pathways.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Weight | 145.11 g/mol | [1] |

| Molecular Formula | C₆H₅F₂NO | [1] |

| CAS Number | 133788-83-7 | [1] |

| Appearance | Not specified, likely a solid | |

| Storage | Room temperature | [1] |

Synthesis of Aminodifluorophenols: A Representative Protocol

Reaction: Catalytic Hydrogenation of 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene to 4-Amino-2,6-difluorophenol.[2]

Materials:

| Reagent | Quantity | Molar Equivalent |

| 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene | 5.3 g (20 mmol) | 1.0 |

| 10% Palladium on activated carbon | 1.5 g | - |

| Ethanol | 100 mL | - |

| Hydrogen Gas | 1 atmosphere | - |

Procedure:

-

To a solution of 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (5.3 g, 20 mmol) in ethanol (100 mL), add 10% palladium on activated carbon (1.5 g).[2]

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1 atm).[2]

-

Upon completion of the reaction, remove the catalyst by filtration.[2]

-

Concentrate the filtrate under reduced pressure to yield 4-Amino-2,6-difluorophenol.[2]

-

The reported yield for this transformation is approximately 95% (2.9 g).[2]

A similar approach involving the reduction of a corresponding nitrodifluorophenol precursor would be a logical synthetic route to this compound.

Applications in Drug Discovery: Targeting the p38 MAPK Signaling Pathway

Fluorinated phenols, including difluorophenol derivatives, are recognized as important pharmacophores in the development of kinase inhibitors. Specifically, compounds containing a 2,4-difluorophenoxy moiety have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a critical pathway involved in inflammatory responses and cellular stress. Its dysregulation is implicated in a range of diseases, including inflammatory disorders and cancer, making it a key therapeutic target.

The inclusion of fluorine atoms in drug candidates can significantly modulate their physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.

Below is a diagram illustrating the p38 MAPK signaling pathway, a key target for difluorophenol-containing inhibitors.

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[3][4]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, such as a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[3][4]

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[3]

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to 2-Amino-4,6-difluorophenol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, properties, and applications of 2-Amino-4,6-difluorophenol (CAS No: 133788-83-7), a crucial building block in medicinal chemistry. The strategic placement of its functional groups—an amine, a hydroxyl, and two fluorine atoms—makes it a valuable precursor for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation.

Core Molecular Structure and Properties

This compound is a substituted aromatic compound. The electron-withdrawing nature of the fluorine atoms significantly influences the pKa of the phenolic hydroxyl group and the nucleophilicity of the aromatic ring, while the ortho-amino group provides a key reactive handle for further synthetic modifications.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. While experimental spectroscopic data is not widely available in public repositories, the expected values are predicted based on the analysis of structurally similar compounds, such as 2,4-difluorophenol and other aminofluorophenols.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 133788-83-7 | [1] |

| Molecular Formula | C₆H₅F₂NO | [1] |

| Molecular Weight | 145.11 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Product Family | Protein Degrader Building Blocks | [1] |

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| ~9.5 - 10.5 | br s | - | -OH |

| ~6.8 - 7.0 | ddd | J(H,F) ≈ 10-12, J(H,H) ≈ 9 | H-5 |

| ~6.5 - 6.7 | ddd | J(H,F) ≈ 10-12, J(H,F) ≈ 2-3 | H-3 |

| ~4.5 - 5.5 | br s | - | -NH₂ |

Note: The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling.

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Carbon Atom | Estimated Chemical Shift (δ) ppm | Expected Multiplicity (due to C-F Coupling) |

| C1 (-OH) | ~145 - 150 | dd |

| C2 (-NH₂) | ~130 - 135 | d |

| C3 | ~100 - 105 | d |

| C4 (-F) | ~155 - 160 (high J) | d |

| C5 | ~110 - 115 | dd |

| C6 (-F) | ~150 - 155 (high J) | d |

Note: Carbons bonded to fluorine will appear as doublets with large one-bond C-F coupling constants (¹JCF). Other carbons will show smaller multi-bond couplings.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Strong, Broad | O-H and N-H Stretch |

| 1620 - 1580 | Medium-Strong | N-H Bending, Aromatic C=C Stretch |

| 1520 - 1480 | Strong | Aromatic C=C Stretch |

| 1300 - 1200 | Strong | C-O Stretch (Phenolic) |

| 1200 - 1100 | Very Strong | C-F Stretch |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z Value | Interpretation |

| 145 | [M]⁺ (Molecular Ion) |

| 128 | [M - NH₃]⁺ |

| 117 | [M - CO]⁺ |

| 99 | [M - CO - H₂O]⁺ |

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a two-step process starting from the commercially available 2,4-difluorophenol. The process involves regioselective nitration followed by catalytic hydrogenation.

Experimental Protocols

Step 1: Synthesis of 2,4-Difluoro-6-nitrophenol (Precursor)

This protocol is adapted from established procedures for the selective ortho-nitration of activated phenols.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-difluorophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Preparation of Nitrating Agent: In a separate flask, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, ~1.1 eq) to concentrated sulfuric acid (H₂SO₄) at 0 °C.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of 2,4-difluorophenol, ensuring the reaction temperature is maintained below 10 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2,4-difluoro-6-nitrophenol as a solid.

Step 2: Synthesis of this compound

This protocol is based on standard catalytic hydrogenation methods for the reduction of aromatic nitro compounds.[3]

-

Reaction Setup: To a high-pressure hydrogenation vessel, add 2,4-difluoro-6-nitrophenol (1.0 eq) and a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

-

Reaction Progression: Monitor the reaction by hydrogen uptake or TLC until the starting material is fully consumed.

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Applications in Drug Development: A PROTAC Building Block

This compound is explicitly marketed as a building block for protein degraders, particularly for Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system.

A PROTAC molecule consists of three components:

-

A "warhead" ligand that binds to the target POI.

-

A ligand that binds to an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or VHL).

-

A flexible linker that connects the two ligands.

This compound serves as a versatile scaffold for the "warhead" portion of the PROTAC. The amino group provides a convenient attachment point for the linker, while the difluorophenol ring can be further functionalized to achieve high-affinity and selective binding to the target protein.

Mechanism of Action: The Ubiquitin-Proteasome Pathway

The PROTACs synthesized from this building block function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[4] This proximity leads to the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome.

This mechanism offers a powerful therapeutic modality to target proteins previously considered "undruggable" by traditional small-molecule inhibitors. The catalytic nature of PROTACs means that sub-stoichiometric amounts can lead to the degradation of a large pool of target protein.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

Table 6: Hazard Identification and Safety Precautions

| Category | Information | GHS Pictogram |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | GHS07 (Exclamation Mark) |

| Precautionary Statements | Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using), P280 (Wear protective gloves/eye protection). Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water). | - |

| Storage | Store in a dry, cool, well-ventilated area. Keep container tightly closed. It may be air and moisture sensitive; consider storing under an inert atmosphere. | - |

| First Aid | Inhalation: Move person to fresh air. Skin Contact: Wash off immediately with plenty of soap and water. Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. | - |

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]

- 3. Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Amino-4,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-Amino-4,6-difluorophenol, a key consideration for its application in research and pharmaceutical development. Due to the limited availability of specific public data on its solubility, this document focuses on the requisite experimental protocols and data presentation standards to enable researchers to generate reliable and comparable solubility profiles.

Data Presentation

A systematic presentation of solubility data is crucial for comparative analysis and interpretation. When determining the solubility of this compound, data should be recorded in a structured format.

Table 1: Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used | Notes |

| Water | 25 | Gravimetric | |||

| Ethanol | 25 | HPLC | |||

| Methanol | 25 | UV-Vis | |||

| Acetone | 25 | Gravimetric | |||

| Dichloromethane | 25 | HPLC | |||

| User Defined | User Defined | User Defined |

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound.

The gravimetric method is a fundamental technique for determining the solubility of a solid in a solvent by measuring the mass of the dissolved solute in a saturated solution.[1][2][3][4]

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid indicates saturation.[1]

-

-

Separation of the Saturated Solution:

-

Allow the solution to stand at the constant temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

-

Filter the collected supernatant through a suitable filter (e.g., 0.45 µm PTFE syringe filter) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Transfer the filtered saturated solution into the pre-weighed evaporating dish.

-

Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it (W₂).

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is (W₂ - W₁).

-

Calculate the solubility in grams per 100 mL of solvent.

-

HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, particularly for compounds that absorb UV light, such as aromatic compounds.[5][6][7]

Materials:

-

This compound

-

Selected solvents

-

HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or the mobile phase).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

-

Generation of a Calibration Curve:

-

Inject each standard solution into the HPLC system and record the peak area corresponding to this compound.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear over the concentration range of interest.

-

-

Preparation of the Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution of this compound in the desired solvent at a specific temperature.

-

-

Sample Analysis:

-

Filter an aliquot of the saturated solution through a syringe filter.

-

Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Amino-4,6-difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2-Amino-4,6-difluorophenol (CAS No. 133788-83-7). Due to the limited availability of published experimental data for this specific isomer, this document compiles predicted spectroscopic data based on the analysis of its functional groups and comparison with structurally similar compounds. The guide covers expected data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided to assist researchers in their laboratory work.

Introduction

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of an amino group, a hydroxyl group, and two fluorine atoms on the benzene ring imparts unique electronic and structural properties to the molecule. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the elucidation of its role in chemical synthesis and biological interactions. This guide aims to provide a foundational understanding of its spectroscopic signature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established correlation tables and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic H (H-3) | 6.6 - 6.9 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| Aromatic H (H-5) | 6.4 - 6.7 | Doublet of doublets (dd) | J(H-F) ≈ 10-12, J(H-H) ≈ 2-3 |

| -NH₂ | 3.5 - 5.0 | Broad singlet (br s) | - |

| -OH | 8.5 - 10.0 | Broad singlet (br s) | - |

Note: Chemical shifts are referenced to TMS in a non-polar deuterated solvent like CDCl₃. The exact chemical shifts of the -NH₂ and -OH protons are highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (-OH) | 145 - 150 | Doublet of doublets (dd) |

| C-2 (-NH₂) | 130 - 135 | Doublet (d) |

| C-3 | 100 - 105 | Singlet or small doublet |

| C-4 (-F) | 152 - 158 | Doublet (d) |

| C-5 | 102 - 107 | Doublet (d) |

| C-6 (-F) | 150 - 156 | Doublet (d) |

Note: The carbon atoms directly bonded to fluorine will exhibit large coupling constants (¹J_CF), and other carbons will show smaller couplings (²J_CF, ³J_CF).

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F at C-4 | -110 to -130 | Doublet of doublets (dd) |

| F at C-6 | -120 to -140 | Doublet of doublets (dd) |

Note: Chemical shifts are referenced to an external standard like CFCl₃.

Table 4: Key Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Bending | 1580 - 1620 | Medium-Strong |

| N-H Bending | 1550 - 1650 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

| C-O Stretch | 1200 - 1280 | Strong |

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 145.04 | Molecular ion |

| [M+H]⁺ | 146.05 | Protonated molecule (in ESI or CI) |

| Common Fragments | - | Loss of CO, HCN, or HF may be observed. |

Note: The molecular formula is C₆H₅F₂NO, with a molecular weight of 145.11 g/mol .[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Gently agitate the vial to ensure complete dissolution.

-

Using a pipette with a cotton plug, transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher is recommended.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

-

Spectrometer: A spectrometer equipped with a fluorine probe.

-

Pulse Program: Standard single-pulse sequence, often without proton decoupling to observe H-F couplings.

-

Spectral Width: A range appropriate for fluorinated aromatics (e.g., -80 to -180 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background.

-

Typical Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound based on predicted data and established analytical principles. The provided tables of expected chemical shifts, absorption bands, and mass-to-charge ratios, along with the detailed experimental protocols, offer a valuable resource for researchers working with this compound. It is important to note that the presented data are predictive, and experimental verification is essential for definitive structural confirmation. The outlined methodologies and the illustrative workflow serve as a practical guide for obtaining and interpreting the necessary spectroscopic data in a laboratory setting.

References

1H NMR spectrum of 2-Amino-4,6-difluorophenol

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-4,6-difluorophenol

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for the analysis.

Predicted ¹H NMR Spectral Data

For this compound, the aromatic region is expected to show two distinct proton signals due to the different chemical environments of the protons at the C3 and C5 positions. The fluorine atoms at positions 4 and 6, along with the amino and hydroxyl groups, will influence the chemical shifts and coupling patterns of these aromatic protons. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.[2][3]

The following table summarizes the predicted ¹H NMR data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H3 | 6.5 - 7.0 | Doublet of doublets (dd) | J(H-H) ≈ 9.0, J(H-F) ≈ 9.0 |

| H5 | 6.3 - 6.8 | Doublet of doublets (dd) | J(H-H) ≈ 9.0, J(H-F) ≈ 11.0 |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | N/A |

| -OH | 8.5 - 9.5 | Broad Singlet (br s) | N/A |

Experimental Protocol for ¹H NMR Analysis

This section outlines a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for phenols and anilines as it can help in observing the exchangeable protons of the -OH and -NH₂ groups.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.[4]

-

Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).

-

Spectral Width: Set the spectral width to cover a range of approximately -2 to 12 ppm.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to ensure quantitative integration if needed.

-

Acquisition Time (aq): An acquisition time of at least 2-3 seconds is recommended for good resolution.

-

3. Data Processing and Analysis:

-

Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3 Hz to the Free Induction Decay (FID) before performing the Fourier transform to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply an automatic or manual baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift value (e.g., DMSO-d₅ at 2.50 ppm).

-

Peak Picking and Integration: Identify all significant peaks and determine their precise chemical shifts. Integrate the signals to determine the relative ratios of the different types of protons.

-

Coupling Constant Measurement: Measure the coupling constants (J-values) from the splitting patterns of the signals to aid in structural elucidation.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound, from sample preparation to final spectral interpretation.

References

A Technical Guide to the ¹³C NMR Spectroscopy of 2-Amino-4,6-difluorophenol

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a detailed technical overview of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-4,6-difluorophenol. Due to a lack of publicly available experimental spectra for this specific compound, this guide utilizes predictive methodologies based on established substituent chemical shift (SCS) effects and typical carbon-fluorine coupling constants. A comprehensive, generalized experimental protocol for acquiring such a spectrum is also provided.

Predicted ¹³C NMR Spectral Data

The chemical shifts for the aromatic carbons of this compound have been predicted using an additive model based on the known effects of amino, hydroxyl, and fluoro substituents on a benzene ring. The base chemical shift for benzene is taken as 128.5 ppm. The predicted values are summarized in the table below.

It is important to note that these are estimated values. Actual experimental results may vary depending on the solvent, concentration, and other experimental conditions. The dominant feature in the spectrum will be the large one-bond C-F coupling (¹J_CF) and smaller long-range couplings.

Table 1: Predicted ¹³C NMR Chemical Shifts and Multiplicities for this compound

| Carbon Atom | Substituents | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (C-F Coupling) | Expected Coupling Constants (J, Hz) |

| C1 | -OH | ~145-155 | Doublet of Doublets (dd) | ²J_CF ≈ 15-25 Hz, ⁴J_CF ≈ 1-4 Hz |

| C2 | -NH₂ | ~135-145 | Doublet of Doublets (dd) | ³J_CF ≈ 5-10 Hz, ⁵J_CF < 1 Hz |

| C3 | -H | ~100-110 | Doublet of Doublets (dd) | ²J_CF ≈ 15-25 Hz, ⁴J_CF ≈ 1-4 Hz |

| C4 | -F | ~150-160 | Doublet of Doublets (dd) | ¹J_CF ≈ 235-250 Hz, ³J_CF ≈ 5-10 Hz |

| C5 | -H | ~105-115 | Doublet of Doublets (dd) | ²J_CF ≈ 15-25 Hz, ²J_CF ≈ 15-25 Hz |

| C6 | -F | ~155-165 | Doublet of Doublets (dd) | ¹J_CF ≈ 240-255 Hz, ³J_CF ≈ 5-10 Hz |

Note: The multiplicity predictions assume a standard proton-decoupled ¹³C NMR experiment where only couplings to ¹⁹F are observed.

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered in accordance with the assignments in Table 1.

Mass Spectrometry of 2-Amino-4,6-difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-difluorophenol is a fluorinated aromatic amine of interest in medicinal chemistry and drug development due to its potential as a building block for novel therapeutic agents. Its structural characterization is crucial for synthesis verification, impurity profiling, and metabolic studies. Mass spectrometry (MS) is a cornerstone analytical technique for obtaining rapid and sensitive information on the molecular weight and structure of such compounds. This technical guide provides an in-depth overview of the mass spectrometric behavior of this compound, including predicted fragmentation patterns and detailed experimental protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Predicted Mass Spectrum and Fragmentation Pattern

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established fragmentation pathways of aromatic amines, phenols, and fluorinated compounds. The molecular ion is expected to be relatively stable due to the aromatic ring. Key fragmentation pathways likely involve the loss of small neutral molecules and radicals from the functional groups.

The molecular formula of this compound is C₆H₅F₂NO, and its molecular weight is 145.11 g/mol .

Table 1: Predicted Mass Spectrometry Data for this compound (EI)

| m/z | Predicted Fragment Ion | Proposed Neutral Loss |

| 145 | [C₆H₅F₂NO]⁺ | - |

| 128 | [C₆H₄F₂O]⁺ | NH |

| 117 | [C₅H₂F₂O]⁺ | HCN |

| 100 | [C₅H₂FO]⁺ | F |

| 88 | [C₅H₄F]⁺ | CO |

| 73 | [C₄H₃F]⁺ | HCN |

The fragmentation is initiated by the ionization of the molecule. The presence of the amino group often directs the initial fragmentation.

An In-Depth Technical Guide to the Infrared Spectrum of 2-Amino-4,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2-Amino-4,6-difluorophenol. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages computational chemistry data from analogous molecules to predict the vibrational frequencies and assignments. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Predicted Infrared Spectral Data

The following table summarizes the predicted vibrational frequencies and their assignments for this compound. These predictions are based on density functional theory (DFT) calculations performed on structurally related compounds, such as difluorophenols and aminophenols.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | 3600 - 3200 | Strong, Broad |

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong (multiple bands) |

| N-H Scissoring | 1650 - 1580 | Medium |

| C-N Stretch | 1340 - 1250 | Medium to Strong |

| C-F Stretch | 1300 - 1100 | Strong (multiple bands) |

| In-plane O-H Bend | 1410 - 1310 | Medium |

| In-plane C-H Bend | 1300 - 1000 | Medium to Weak (multiple bands) |

| C-O Stretch | 1260 - 1180 | Strong |

| Out-of-plane C-H Bend | 900 - 675 | Medium to Strong (multiple bands) |

| Out-of-plane O-H Bend | ~700 | Broad, Weak |

Key Functional Group Analysis

The infrared spectrum of this compound is characterized by the vibrational modes of its key functional groups: the hydroxyl (-OH) group, the amino (-NH₂) group, the fluoro (-F) substituents, and the aromatic ring.

-

Hydroxyl Group (O-H): A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration. The broadening of this peak is a result of intermolecular hydrogen bonding. In-plane and out-of-plane bending vibrations for the O-H group are also anticipated at lower frequencies.

-

Amino Group (N-H): The primary amine will exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations, typically found around 3450 cm⁻¹ and 3350 cm⁻¹, respectively. An N-H scissoring (bending) mode is expected in the 1650-1580 cm⁻¹ region.

-

Fluoro Substituents (C-F): The carbon-fluorine bonds will give rise to strong absorption bands in the 1300-1100 cm⁻¹ range. The presence of two fluorine atoms will likely result in multiple strong peaks in this region.

-

Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations will produce a series of medium to strong bands in the 1620-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear between 3100 and 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are often characteristic of the substitution pattern, will be present in the 900-675 cm⁻¹ range.

Experimental Protocol for FTIR Analysis

The following protocol outlines a standard procedure for obtaining a Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Materials and Equipment:

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Sample of this compound (solid powder)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

-

Record a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Preparation and Application:

-

Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

Identify and label the significant absorption peaks and compare them to the predicted values and known functional group correlation tables.

-

-

Cleaning:

-

Retract the press arm and carefully remove the sample from the ATR crystal using a lint-free wipe.

-

Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.

-

Visualizations

The following diagrams illustrate the experimental workflow for FTIR analysis and the logical relationships of the key vibrational modes for this compound.

Caption: Experimental workflow for FTIR spectroscopy using an ATR accessory.

Caption: Logical relationship of key vibrational modes for this compound.

The Emerging Role of 2-Amino-4,6-difluorophenol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's pharmacological profile.[1][2] Within this context, the 2-Amino-4,6-difluorophenol scaffold is emerging as a promising building block for the development of novel therapeutics. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the electron-donating amino and hydroxyl groups, create a versatile platform for designing molecules with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the core attributes of this compound, its synthesis, and its potential applications in drug discovery, with a focus on kinase inhibition.

The Physicochemical and Bioisosteric Advantages of the Difluorophenol Moiety

The introduction of fluorine atoms into a phenolic ring significantly alters its physicochemical properties. In the case of difluorophenols, the pKa is lowered compared to phenol, making the hydroxyl group more acidic.[3] This increased acidity can be crucial for establishing key interactions with biological targets. Furthermore, the 2,6-difluorophenol moiety has been successfully employed as a lipophilic bioisostere of a carboxylic acid.[3] This bioisosteric replacement can enhance a drug candidate's ability to cross cellular membranes, including the blood-brain barrier, which is a significant advantage in the development of therapies for central nervous system disorders.[3][4]

Application in Kinase Inhibition: A Case Study with Vaccinia-Related Kinases (VRKs)

While specific data on compounds containing the this compound scaffold is limited in publicly available literature, the broader difluorophenol moiety has been instrumental in the development of potent kinase inhibitors. A notable example is the development of pyridine-based inhibitors for the human Vaccinia-related Kinases 1 and 2 (VRK1 and VRK2).[5] VRK1 and VRK2 are serine/threonine kinases implicated in cell division, chromatin remodeling, and neurological disorders, making them attractive therapeutic targets.[5]

In a study on aminopyridine-based VRK inhibitors, the difluorophenol group was found to be crucial for binding to the ATP-binding site of both VRK1 and VRK2.[5] X-ray co-crystal structures revealed that the difluorophenol moiety facilitates a network of hydrogen bonds with structurally conserved polar residues within the kinase domain.[5] The substitution of the difluorophenol with a non-fluorinated phenol group resulted in a significant drop in binding affinity, highlighting the importance of the electronic properties of the fluorinated ring.[5]

Quantitative Data on Difluorophenol-Containing VRK Inhibitors

The following table summarizes the inhibitory activity of key aminopyridine compounds with a difluorophenol moiety against VRK1 and VRK2.

| Compound ID | Structure | VRK1 IC50 (nM) | VRK2 IC50 (nM) |

| 26 | N/A in provided search results | 150 | >10,000 |

Note: The specific structure for compound 26 was not available in the provided search results. The data is presented to illustrate the potency that can be achieved with this scaffold.

Signaling Pathways of VRK1 and VRK2

VRK1 and VRK2 are involved in multiple cellular signaling pathways that regulate cell proliferation and stress responses. VRK1 is known to phosphorylate and activate several transcription factors, including p53, c-Jun, and ATF2.[6] VRK2 has been shown to interact with and regulate components of the JNK signaling pathway.[7] Given their roles in these critical pathways, inhibitors targeting VRK1 and VRK2 could have therapeutic potential in oncology and neurology.

Caption: VRK1/VRK2 Signaling and Inhibition.

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found in the searched literature, a detailed procedure for its isomer, 4-Amino-2,6-difluorophenol, is provided below as a representative example of the synthesis of aminodifluorophenols.

Synthesis of 4-Amino-2,6-difluorophenol

Method 1: From 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene [8]

-

Dissolution: Dissolve 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (5.3 g, 20 mmol) in ethanol (100 mL).

-

Catalyst Addition: Add 10% palladium on activated carbon (1.5 g) to the solution.

-

Hydrogenation: Stir the reaction mixture overnight at room temperature under 1 atmosphere of hydrogen.

-

Filtration: Upon completion of the reaction, remove the catalyst by filtration.

-

Concentration: Concentrate the filtrate under reduced pressure to yield 4-amino-2,6-difluorophenol (2.9 g, 95% yield).[8]

Method 2: From 4-Nitro-2,6-difluorophenol [8]

-

Reaction Setup: To a reaction vessel, add 4-nitro-2,6-difluorophenol (350 g, 2 mol), methanol (2 L), and 5% palladium on carbon (19 g, 54.13% water content).

-

Hydrogenation: Seal the vessel, exchange the air with high-purity hydrogen gas, and pressurize to 0.3-0.4 MPa. Heat the mixture to 60-70 °C and stir for 3-5 hours. Maintain pressure above 0.15 MPa by adding hydrogen as needed.

-

Work-up: After the reaction is complete, cool the vessel to room temperature, open it, and recover the palladium on carbon by suction filtration.

-

Purification: Subject the filtrate to exsolution under reduced pressure, followed by distillation under reduced pressure to obtain 4-amino-2,6-difluorophenol. (Purity: 95.3%, Yield: 89.7%).[8]

General Workflow for Synthesis and Evaluation of Difluorophenol-based Inhibitors

The following diagram illustrates a typical workflow for the discovery and evaluation of therapeutic agents based on the this compound scaffold.

Caption: Drug Discovery Workflow.

Conclusion and Future Directions

The this compound scaffold represents a valuable yet underexplored building block in medicinal chemistry. The inherent physicochemical properties of the difluorophenol moiety, particularly its ability to act as a bioisostere and engage in specific hydrogen bonding interactions, make it an attractive component for the design of potent and selective inhibitors of various biological targets, especially kinases. While the direct application of this compound in approved drugs or late-stage clinical candidates is not yet widely documented, the success of related difluorophenol-containing compounds in targeting kinases like VRK1 and VRK2 strongly suggests its potential.

Future research should focus on the synthesis of diverse libraries based on the this compound core and their screening against a broad range of therapeutic targets. Detailed structure-activity relationship studies, guided by computational modeling and X-ray crystallography, will be crucial in unlocking the full potential of this promising scaffold for the development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Vaccina related kinase (VRK) family - Creative Enzymes [creative-enzymes.com]

- 6. VRK1 - Wikipedia [en.wikipedia.org]

- 7. Structural characterization of human Vaccinia-Related Kinases (VRK) bound to small-molecule inhibitors identifies different P-loop conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]

2-Amino-4,6-difluorophenol: An In-Depth Technical Guide to its Application as a Protein Degrader Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation and the Role of Building Blocks

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors.[1][2] Among the leading TPD strategies are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the body's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[3][4]

PROTACs are modular in nature, comprising three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] This modularity lends itself to a "building block" approach in PROTAC synthesis, where pre-functionalized fragments representing the warhead, linker, or E3 ligase ligand can be systematically combined to generate libraries of degraders for screening and optimization.[6]

2-Amino-4,6-difluorophenol (CAS: 133788-83-7) is a commercially available chemical designated as a "Protein Degrader Building Block".[7][8][9][10][11] While specific, publicly disclosed protein degraders incorporating this exact molecule are not yet prevalent in the literature, its chemical structure suggests significant potential for its use in constructing novel degraders. The presence of an amine, a phenol, and fluorine atoms offers multiple avenues for chemical modification and incorporation into a PROTAC structure, potentially as a precursor to a novel warhead targeting a protein of interest.

This technical guide will provide a comprehensive overview of the hypothetical application of this compound as a building block for a protein degrader. It will cover a plausible synthetic route, detailed experimental protocols for synthesis and biological evaluation, representative data, and the underlying signaling pathways and experimental workflows.

Core Signaling Pathway: The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity-induced event triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to catalytically induce the degradation of another target protein molecule.

Hypothetical Application: this compound as a Warhead Precursor

Given its structure, this compound can be envisioned as a versatile starting material for the synthesis of a novel "warhead" targeting a protein of interest. The phenolic hydroxyl and the amino group provide reactive handles for further chemical elaboration to build a ligand that can bind to a target protein, such as a kinase. The fluorine atoms can contribute to improved binding affinity and metabolic stability.

For the purpose of this guide, we will hypothesize the development of a PROTAC targeting a hypothetical kinase, "Kinase-X," where the warhead is derived from this compound. This warhead will be connected via a polyethylene glycol (PEG) linker to a pomalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC is a systematic process that involves modular synthesis followed by a cascade of biological assays to evaluate its efficacy.

Synthesis of a Hypothetical PROTAC from this compound

The synthesis of our hypothetical PROTAC, which we will call "DFP-PROTAC-1," follows a modular approach. First, the this compound building block is converted into a functionalized warhead. Separately, a pomalidomide-based CRBN ligand is attached to a PEG linker. Finally, the warhead and the E3 ligase ligand-linker are conjugated.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of a Functionalized Warhead from this compound

This is a representative protocol and would require significant optimization for a specific target.

-

Protection of the phenol and amine: The hydroxyl and amino groups of this compound are protected using standard protecting groups to allow for selective modification at other positions.

-

Introduction of a reactive handle: A multi-step synthesis is performed to build the kinase-binding moiety, incorporating a reactive handle such as a carboxylic acid for later conjugation to the linker.

-

Deprotection: The protecting groups are removed to yield the final warhead.

Protocol 2: Synthesis of Pomalidomide-PEG-Amine Linker

-

Materials: Pomalidomide, a suitable PEG linker with terminal amine and azide groups, N,N-Dimethylformamide (DMF), Potassium carbonate (K2CO3).

-

Procedure: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and the PEG-azide linker (1.2 eq). Stir the reaction at room temperature overnight. Purify the product by column chromatography to yield the pomalidomide-PEG-azide.

-

Reduction of Azide: The azide is then reduced to a primary amine using a standard method like Staudinger reduction or catalytic hydrogenation to yield the Pomalidomide-PEG-Amine.

Protocol 3: Final PROTAC Synthesis via Amide Coupling

-

Materials: Functionalized warhead with a carboxylic acid (1.0 eq), Pomalidomide-PEG-Amine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), anhydrous DMF.

-

Procedure: Dissolve the warhead and the Pomalidomide-PEG-Amine in anhydrous DMF. Add DIPEA and stir for 5 minutes. Cool the reaction to 0 °C and add HATU. Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by LC-MS.

-

Purification: Once the reaction is complete, purify the final PROTAC using reverse-phase HPLC. Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Quantitative Data Presentation

The efficacy of a PROTAC is assessed through various quantitative assays. The following tables present representative data that would be generated for a successful PROTAC.

Table 1: Representative Binding and Degradation Data for DFP-PROTAC-1

| Compound | Target Binding (Kd, nM) | CRBN Binding (Kd, nM) | DC50 (nM) | Dmax (%) |

| DFP-PROTAC-1 | 50 | 150 | 10 | >95 |

| Warhead alone | 45 | >10,000 | No degradation | 0 |

DC50: Concentration for 50% protein degradation. Dmax: Maximum percentage of protein degradation.

Table 2: Representative Cellular Activity of DFP-PROTAC-1

| Compound | Cell Viability IC50 (µM) (Kinase-X dependent cell line) | Cell Viability IC50 (µM) (Control cell line) |

| DFP-PROTAC-1 | 0.05 | >10 |

| Warhead alone | 0.5 | >20 |

IC50: Concentration for 50% inhibition of cell viability.

Experimental Protocols: Biological Evaluation

Protocol 4: Ternary Complex Formation Assay (TR-FRET)

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.

-

Reagents: Purified recombinant Kinase-X (POI) and CRBN-DDB1 complex, each labeled with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively.

-

Assay Setup: In a microplate, combine the labeled POI, labeled CRBN-DDB1, and a serial dilution of the PROTAC in an appropriate assay buffer.

-

Incubation and Measurement: Incubate the plate to allow for ternary complex formation. Read the plate on a suitable instrument to measure the time-resolved fluorescence resonance energy transfer signal.

Protocol 5: Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in the levels of the target protein.

-

Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Immunoblotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific for Kinase-X and a loading control protein (e.g., GAPDH).

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 6: HiBiT Protein Degradation Assay

This is a sensitive, real-time, bioluminescent assay to measure protein degradation in live cells.

-

Cell Line Generation: Engineer a cell line to endogenously express the POI fused with a small (11 amino acid) HiBiT tag using CRISPR/Cas9.

-

Cell Plating and Treatment: Plate the HiBiT-tagged cells and treat with a serial dilution of the PROTAC.

-

Lysis and Detection: At the desired time points, add a lytic detection reagent containing the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc luciferase. The luminescent signal is proportional to the amount of HiBiT-tagged protein remaining in the cells.

Protocol 7: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of protein degradation on cell proliferation and viability.

-

Cell Plating: Seed cells in a multi-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

-

Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

-

Data Analysis: Measure luminescence and plot the results to determine the IC50 value.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, building block for the synthesis of novel protein degraders. Its versatile chemical nature allows for its potential incorporation into various components of a PROTAC, most plausibly as a precursor to a novel warhead. The fluorination on the phenyl ring could offer advantages in terms of binding affinity and metabolic stability.

The development of a successful degrader from this building block would follow a systematic workflow of modular synthesis and rigorous biological evaluation, as outlined in this guide. While the data and specific synthetic routes presented here are hypothetical, they are based on well-established principles in the field of targeted protein degradation. Further research and experimental validation are necessary to fully unlock the potential of this compound in the exciting and rapidly evolving landscape of TPD. The continued exploration of novel building blocks like this will be crucial in expanding the repertoire of degradable proteins and addressing a wider range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promegaconnections.com [promegaconnections.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protein Degrader Process Development and Manufacturing - Creative Biogene [creative-biogene.com]

- 7. calpaclab.com [calpaclab.com]

- 8. CAS 133788-83-7 | 2-amino-4,6-difluoro-phenol - Synblock [synblock.com]

- 9. 133788-83-7 | this compound - Capot Chemical [capotchem.com]

- 10. 133788-83-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 11. 2abiotech.net [2abiotech.net]

The Strategic Incorporation of Fluorinated Phenols in Modern Drug Discovery: A Technical Guide

Introduction

The element fluorine has become a cornerstone in modern medicinal chemistry, with its presence in approved pharmaceuticals growing significantly over the past few decades.[1] The strategic introduction of fluorine atoms into a drug candidate can profoundly influence its physicochemical and biological properties, often leading to enhanced efficacy, selectivity, and improved pharmacokinetic profiles.[2][3] Among the various fluorinated motifs, the fluorinated phenol moiety offers a unique combination of properties that medicinal chemists can exploit to fine-tune drug-target interactions, improve metabolic stability, and enhance bioavailability.[4] This technical guide provides an in-depth exploration of the applications of fluorinated phenols in drug discovery, covering their fundamental properties, synthesis, and role in the development of therapeutic agents.

Core Physicochemical Properties of Fluorinated Phenols

The substitution of hydrogen with fluorine on a phenol ring induces significant changes in the molecule's electronic and physical properties. These alterations are central to its utility in drug design.

1. Modulation of Acidity (pKa)

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect is a key modulator of acidity. When placed on the aromatic ring of a phenol, fluorine stabilizes the corresponding phenoxide anion, thereby lowering the pKa of the hydroxyl group and making the phenol more acidic. This increased acidity can be critical for optimizing interactions within a protein binding site, for instance, by strengthening a hydrogen bond with a donor group or enhancing an ionic interaction with a basic residue.[5]

2. Impact on Lipophilicity (logP)

The effect of fluorination on lipophilicity—a crucial parameter for membrane permeability and bioavailability—is nuanced.[5] While highly electronegative, the substitution of a single hydrogen atom with a fluorine atom generally increases the lipophilicity of the molecule.[6] This is attributed to the fact that the C-F bond is less polarizable than a C-H bond, reducing dispersion forces with water.[7] This property can be leveraged to improve a drug's ability to cross biological membranes, including the blood-brain barrier.[8]

3. Enhancement of Metabolic Stability

One of the most valuable applications of fluorine in drug design is to block metabolic oxidation.[2][9][10] The carbon-fluorine bond is exceptionally strong (approximately 112 kcal/mol compared to ~98 kcal/mol for a C-H bond), making it highly resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP).[11] By replacing a hydrogen atom at a metabolically vulnerable position on the phenol ring with fluorine, chemists can prevent hydroxylation at that site, thereby increasing the drug's half-life and systemic exposure.[2][12]

4. Alteration of Binding Interactions

The unique electronic nature of fluorine allows it to participate in various non-covalent interactions within a protein's binding pocket. These can include dipole-dipole interactions, orthogonal multipolar interactions with carbonyl groups, and weak hydrogen bonds. By altering the acidity of the phenolic proton, fluorine substitution can also enhance the strength of hydrogen bonds to acceptor groups in the target protein, leading to improved binding affinity and potency.[4][13]

Data Summary: Physicochemical Properties

The following table summarizes the typical effects of fluorination on the key physicochemical properties of phenol.

| Property | Phenol | 2-Fluorophenol | 3-Fluorophenol | 4-Fluorophenol | Rationale for Change |

| pKa | ~10.0 | ~8.8 | ~9.3 | ~9.9 | Fluorine's inductive effect stabilizes the phenoxide ion, increasing acidity (lower pKa). |

| logP | ~1.46 | ~1.78 | ~1.89 | ~1.81 | Fluorine substitution generally increases lipophilicity due to reduced polarizability. |

| Metabolic Stability | Susceptible to Aromatic Hydroxylation | Blocked at Position 2 | Blocked at Position 3 | Blocked at Position 4 | The high strength of the C-F bond prevents enzymatic cleavage by CYP enzymes.[9][11] |

Applications and Case Studies in Drug Design

The tailored properties of fluorinated phenols have been successfully applied across various therapeutic areas.

Case Study: Ezetimibe (Zetia®)